molecular formula C12H20ClNO2 B5137836 N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride

Cat. No.: B5137836
M. Wt: 245.74 g/mol
InChI Key: ATVVOGDDQMFNQI-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride is a chemical compound that features a furan ring and an oxane ring. The presence of these rings makes it a versatile compound with potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it easier to handle in various experimental and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine typically involves the reaction of furan derivatives with oxane derivatives under controlled conditions. One common method is the microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize the reaction time and yield .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of biorefineries to produce furan derivatives from biomass is also gaining traction, as it offers a more sustainable and eco-friendly approach .

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine involves its interaction with specific molecular targets in biological systems. The furan ring can interact with various enzymes and receptors, modulating their activity. The oxane ring enhances the compound’s stability and solubility, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine stands out due to its unique combination of a furan ring and an oxane ring, which imparts distinct chemical and physical properties. This combination makes it a versatile compound with a wide range of applications in various fields .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-12(2)7-11(4-6-15-12)13-8-10-3-5-14-9-10;/h3,5,9,11,13H,4,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVVOGDDQMFNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NCC2=COC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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